molecular formula C7H6BrF2N B13089271 (3-Bromo-2,5-difluorophenyl)methanamine

(3-Bromo-2,5-difluorophenyl)methanamine

Cat. No.: B13089271
M. Wt: 222.03 g/mol
InChI Key: SMTXOWUDXCNOOH-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrF2N It is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-difluorophenyl)methanamine typically involves the following steps:

    Bromination: The starting material, 2,5-difluorotoluene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the 3-position of the benzene ring.

    Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with ammonia (NH3) or an amine source under appropriate conditions, such as elevated temperature and pressure, to replace the bromine atom with an amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,5-difluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or alkoxide (RO-), under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide (OH-), alkoxide (RO-)

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amine derivatives

    Substitution: Hydroxyl or alkoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-2,5-difluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated amines on biological systems. Its derivatives may serve as potential candidates for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the binding affinity and selectivity of the compound towards these targets. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of an enzyme, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-fluorophenyl)methanamine
  • (3-Bromo-2,6-difluorophenyl)methanamine
  • (3-Chloro-2,5-difluorophenyl)methanamine

Uniqueness

Compared to similar compounds, (3-Bromo-2,5-difluorophenyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

(3-bromo-2,5-difluorophenyl)methanamine

InChI

InChI=1S/C7H6BrF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H,3,11H2

InChI Key

SMTXOWUDXCNOOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)F)Br)F

Origin of Product

United States

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